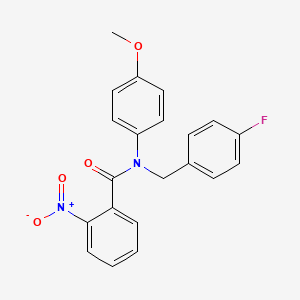
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-nitrobenzamide often involves multi-step chemical reactions, including nitration, fluorination, and amide formation. An efficient method for synthesizing related compounds involves the nucleophilic substitution of a nitro precursor with fluoride ions in a suitable solvent, such as DMSO, followed by purification steps like preparative HPLC (Hayashi et al., 2012). The synthesis of analogous compounds demonstrates the complexity and the need for precise conditions to achieve high yields and purity.
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-nitrobenzamide can be characterized by various spectroscopic techniques, including NMR, IR, and X-ray diffraction. These methods provide insights into the bond lengths, angles, and overall geometry of the molecule. For instance, the study of a similar compound, 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, revealed its monoclinic space group and detailed molecular dimensions through X-ray diffraction analysis (He et al., 2014).
科学的研究の応用
Inhibition of Nucleoside Transport
N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-nitrobenzamide analogues have been investigated for their potential to inhibit the nucleoside transport protein ENT1. Modifications to the benzyl group, including the introduction of fluoro, methoxy, and hydroxyl groups, have been explored to achieve lower polarity and enhance oral absorption and CNS penetration. Some analogues demonstrated high affinity for ENT1, suggesting their utility in modulating nucleoside transport, relevant for conditions where nucleoside transport modulation is therapeutic (Tromp et al., 2004).
Corrosion Inhibition Studies
The electron-withdrawing nitro (NO2) and electron-releasing methoxy (OCH3) substituents of N-phenyl-benzamide derivatives, including analogues similar to N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-nitrobenzamide, have been studied for their effects on the acidic corrosion of mild steel. These studies revealed that substituents significantly influence the inhibition efficiency, with methoxy groups enhancing efficiency. This research indicates the potential of such compounds in corrosion protection applications (Mishra et al., 2018).
Supramolecular Structures and Photoreactivity
Compounds structurally related to N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-nitrobenzamide have been explored for their supramolecular structuring and photoreactivity. These studies focus on how substituents and modifications influence molecular interactions, including hydrogen bonding and π-π stacking, which are crucial for the design of advanced materials and photoreactive compounds. Such research underscores the compound's relevance in material science and photopharmacology (Cunico et al., 2007).
PET Imaging Ligands
Research on derivatives of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)-2-nitrobenzamide has contributed to the development of potential PET imaging ligands. These studies involve the synthesis of compounds with high affinity and selectivity for σ receptors, which are significant for neuroimaging applications. Such ligands can aid in the diagnosis and study of neurological disorders, showcasing the compound's applicability in medical imaging (Shiue et al., 1997).
特性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN2O4/c1-28-18-12-10-17(11-13-18)23(14-15-6-8-16(22)9-7-15)21(25)19-4-2-3-5-20(19)24(26)27/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFPAKWWOAOSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)-2-nitrobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B5558877.png)
![(3aS*,6aS*)-2-benzyl-5-(2-methyl-5-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5558884.png)
![2-[(2-fluorobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B5558893.png)
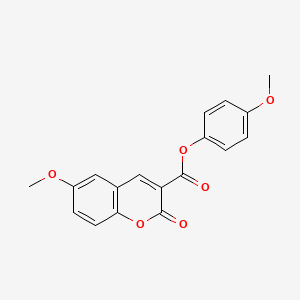
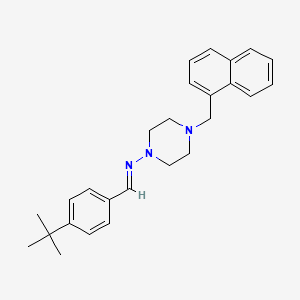
![2-[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5558920.png)
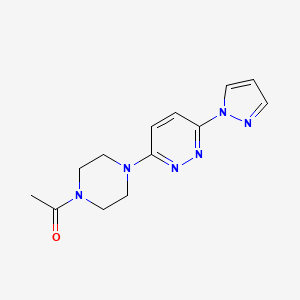
![N-9H-fluoren-9-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5558930.png)
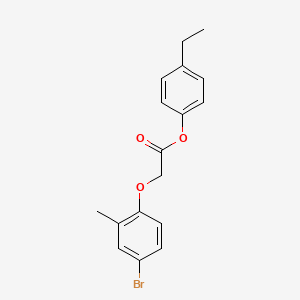
![N-[4-(aminosulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5558940.png)
![4-[(4-methoxyphenoxy)methyl]-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B5558949.png)
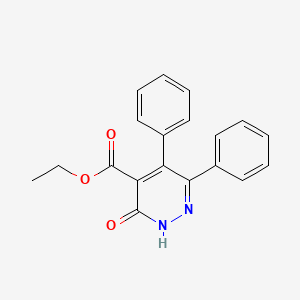
![8-(1-benzylprolyl)-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558958.png)
![5-(4-tert-butylphenyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558963.png)